molecular formula C18H27NO4 B584856 16-Hydroxy Capsaicin-d3 CAS No. 1346606-77-6

16-Hydroxy Capsaicin-d3

Katalognummer: B584856
CAS-Nummer: 1346606-77-6
Molekulargewicht: 324.435
InChI-Schlüssel: OGBQQOBPAFILCJ-WQEAERHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Hydroxy Capsaicin-d3 is a deuterated form of 16-Hydroxy Capsaicin, which is a metabolite of Capsaicin. Capsaicin is a well-known compound found in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of capsaicin due to its stability and unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxy Capsaicin-d3 involves multiple steps. The process typically starts with the formation of benzaldehyde oximes, followed by the reduction of these oximes to benzylamines. The final step involves the N-acylation of benzylamines with carboxylic acids . Each of these steps requires specific reaction conditions, such as the use of hydrogenation for the reduction step and specific solvents for the N-acylation step.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which is more efficient and environmentally friendly compared to traditional batch synthesis. This method involves the use of 3D printed flow reactors, which allow for better control over reaction conditions and reduce chemical waste .

Analyse Chemischer Reaktionen

Types of Reactions

16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wirkmechanismus

The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with the TRPV1 receptor, which is a key player in the sensation of pain and heat. By binding to this receptor, this compound can modulate its activity, leading to various physiological effects. Additionally, the compound can influence other molecular targets and pathways, contributing to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

16-Hydroxy Capsaicin-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and distinct properties. Similar compounds include:

Eigenschaften

CAS-Nummer

1346606-77-6

Molekularformel

C18H27NO4

Molekulargewicht

324.435

IUPAC-Name

(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide

InChI

InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3

InChI-Schlüssel

OGBQQOBPAFILCJ-WQEAERHDSA-N

SMILES

CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

Synonyme

(6E)-8-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.